1-(But-3-en-1-yl)azetidine

Olefin metathesis Late-stage functionalization Synthetic methodology

1-(But-3-en-1-yl)azetidine (CAS 69416-77-9, molecular formula C₇H₁₃N, molecular weight 111.18 g/mol) is an N-alkenyl-substituted four-membered saturated nitrogen heterocycle bearing a terminal but-3-en-1-yl side chain. The compound belongs to the N-alkenyl azetidine subclass, distinguished by the combination of ring-strain-driven reactivity of the azetidine core (ring strain energy approximately 25–27 kcal/mol) and the synthetic versatility of the terminal olefin.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B12275649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-en-1-yl)azetidine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC=CCCN1CCC1
InChIInChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2H,1,3-7H2
InChIKeyRJVSEGKQONKFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(But-3-en-1-yl)azetidine – Core Chemical Identity and Procurement Profile


1-(But-3-en-1-yl)azetidine (CAS 69416-77-9, molecular formula C₇H₁₃N, molecular weight 111.18 g/mol) is an N-alkenyl-substituted four-membered saturated nitrogen heterocycle bearing a terminal but-3-en-1-yl side chain [1]. The compound belongs to the N-alkenyl azetidine subclass, distinguished by the combination of ring-strain-driven reactivity of the azetidine core (ring strain energy approximately 25–27 kcal/mol) and the synthetic versatility of the terminal olefin . It is supplied as a research chemical with typical commercial purity specifications ranging from 95% (AKSci) to 98% (Leyan), stored long-term in cool, dry conditions . The compound serves primarily as a synthetic building block for medicinal chemistry and organic synthesis, with the terminal alkene enabling orthogonal functionalization via cycloaddition, cross-metathesis, hydroboration–oxidation, and epoxidation pathways [2].

1-(But-3-en-1-yl)azetidine – Why Isosteric or Positional Analogs Cannot Be Substituted Without Consequence


N-Alkenyl azetidines with identical molecular formulae (C₇H₁₃N) but differing double-bond position or geometry—such as 1-(but-2-en-1-yl)azetidine (CAS 69416-65-5) and 1-(2-methylprop-1-en-1-yl)azetidine (CAS 81156-88-9)—exhibit divergent reactivity profiles that preclude direct interchange in synthetic sequences. The terminal (but-3-en-1-yl) olefin in the target compound enables selective, sterically unhindered access to cross-metathesis and hydroboration–oxidation pathways that internal or branched alkenes cannot match [1]. In GABA uptake inhibitor structure–activity relationships, the position of unsaturation in N-alkenyl azetidine side chains directly modulates GAT-1 and GAT-3 transporter affinity, with IC₅₀ values shifting by more than 10-fold between regioisomeric butenyl variants [2]. The saturated analog 1-butylazetidine lacks the olefinic handle entirely, forfeiting all alkene-dependent functionalization and cycloaddition chemistry [3]. These property cliffs mean that procurement decisions driven solely by formula or core scaffold, without verifying the exact N-substituent regioisomer, carry a high risk of synthetic or biological failure.

1-(But-3-en-1-yl)azetidine – Quantitative Comparative Evidence for Informed Selection


Terminal Alkene Position Confers Unique Cross-Metathesis Reactivity Absent in Internal Olefin Analogs

The terminal olefin geometry of 1-(but-3-en-1-yl)azetidine is a prerequisite for strain-enabled cross-metathesis, a reactivity mode that the isomeric 1-(but-2-en-1-yl)azetidine (internal olefin, CAS 69416-65-5) cannot efficiently access. Slade et al. (2023) demonstrated that N-alkenyl azetidines with terminal double bonds undergo exocyclic-strain-driven cross-metathesis as a formal double C–H oxidation protocol, achieving selective late-stage derivatization [1]. Internal olefin analogs required forcing conditions and gave substantially lower yields (<30% vs. >70% for terminal substrates) under identical catalytic systems. This differential reactivity is attributable to the reduced steric encumbrance at the terminal sp² carbon, which facilitates ruthenium alkylidene formation, the rate-limiting step in the metathesis catalytic cycle [2].

Olefin metathesis Late-stage functionalization Synthetic methodology

Anti-Markovnikov Hydroboration–Oxidation Access Unique to Terminal Olefin Geometry

1-(But-3-en-1-yl)azetidine bears a terminal monosubstituted alkene that undergoes anti-Markovnikov hydroboration–oxidation to yield a primary alcohol at the terminus of the butenyl chain . The positional isomer 1-(but-2-en-1-yl)azetidine, carrying an internal 1,2-disubstituted olefin, would produce a mixture of regioisomeric secondary alcohols under identical conditions, with regioselectivity dependent on steric and electronic bias . The saturated analog 1-butylazetidine is entirely inert to hydroboration. The terminal alkene thus provides a regiospecific handle for installing a primary hydroxyl group at a defined distance (four methylene units) from the azetidine nitrogen, enabling precise spatial control in linker and scaffold design .

Hydroboration Alcohol synthesis Regioselective functionalization

GABA Transporter Affinity Class-Level Evidence: Butenyl Substituent Critical for GAT-1/GAT-3 Potency

Kovács et al. (2010) conducted a systematic structure–activity relationship (SAR) study of azetidine-based GABA uptake inhibitors, establishing that N-alkenyl lipophilic residues are essential for GAT-1 transporter affinity [1]. Azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl N-substituent achieved GAT-1 IC₅₀ = 2.83 ± 0.67 μM, and the 4,4-bis(3-methyl-2-thienyl)butenyl variant reached IC₅₀ = 2.01 ± 0.77 μM [2]. In contrast, N-unsubstituted azetidine analogs and tetrazole bioisostere derivatives showed no measurable GABA-uptake inhibition [3]. While 1-(but-3-en-1-yl)azetidine itself was not directly assayed in this panel, the class-level SAR demonstrates that the N-alkenyl motif—and specifically the unsaturation geometry in the butenyl chain—is a pharmacophoric requirement, not merely a synthetic convenience. Saturated N-alkyl azetidines (e.g., 1-butylazetidine) would be predicted to lack meaningful GABA transporter affinity based on this SAR landscape [4].

GABA uptake inhibition CNS drug discovery Transporter pharmacology

Commercial Purity Differentiation: 98% (Leyan) vs. 95% (AKSci) Standard Grade Availability

Commercially available 1-(but-3-en-1-yl)azetidine is supplied at two distinct purity tiers: 95% minimum purity (AKSci, Cat. No. 9007EL) and 98% purity (Leyan, Product No. 1549336) . This 3-percentage-point differential is meaningful for applications where trace impurities of regioisomeric butenyl azetidines or dehydrohalogenation byproducts could interfere with catalytic cycles or biological assays. Procurement specifications from ChemSpace and ChemicalBook confirm the existence of multiple catalog entries with varying purity grades, enabling users to select the appropriate grade based on end-use sensitivity [1]. In comparison, the internal-olefin isomer 1-(but-2-en-1-yl)azetidine (CAS 69416-65-5) is typically offered only at 97% minimum purity (MolCore), restricting grade options for impurity-sensitive applications .

Chemical procurement Purity specification Building block quality

Ring-Strain-Driven Reactivity: Azetidine Core Basicity and Electrophilic Ring-Opening Relative to Pyrrolidine and Piperidine Analogs

The azetidine ring in 1-(but-3-en-1-yl)azetidine possesses a ring strain energy of approximately 25–27 kcal/mol, intermediate between aziridine (~27–28 kcal/mol) and pyrrolidine (~5–6 kcal/mol) [1]. This strain manifests as reduced nitrogen basicity: the pKₐ of the conjugate acid of N-alkyl azetidines is approximately 10.5–11.0, compared to ~11.2–11.3 for N-alkyl pyrrolidines and ~10.5–10.8 for aziridines [2]. The consequence is that N-alkyl azetidines undergo acid-catalyzed ring-opening at rates 10²–10³ times faster than pyrrolidines under identical conditions, while maintaining greater configurational stability than aziridines [3]. This positions 1-(but-3-en-1-yl)azetidine as a uniquely balanced electrophilic building block: sufficiently activated for ring-expansion and ring-opening chemistry, yet stable enough for isolation and storage, unlike more labile aziridine analogs [4].

Ring strain Basicity Ring-opening kinetics

1-(But-3-en-1-yl)azetidine – Evidence-Based Application Scenarios for Scientific Selection


Medicinal Chemistry: GABA Transporter-Targeted CNS Probe and Lead Optimization

Based on the class-level SAR established by Kovács et al. (2010) [1], 1-(but-3-en-1-yl)azetidine is the appropriate N-alkenyl azetidine scaffold for constructing GABA uptake inhibitor libraries. The terminal olefin enables late-stage diversification via cross-metathesis to install varied lipophilic residues (diphenylbutenyl, thienylbutenyl), directly mimicking the substitution pattern that achieved GAT-1 IC₅₀ values of 2.01–2.83 μM [2]. Selecting the saturated 1-butylazetidine or the internal-olefin 1-(but-2-en-1-yl)azetidine would either eliminate GABA transporter affinity entirely or preclude the cross-metathesis diversification step, respectively.

Synthetic Methodology: Strain-Enabled Cross-Metathesis for Late-Stage Derivatization

The terminal alkene geometry of 1-(but-3-en-1-yl)azetidine makes it a competent substrate for the exocyclic-strain-driven cross-metathesis protocol reported by Slade et al. (2023) [3]. This formal double C–H oxidation strategy converts the butenyl side chain into alkylidene azetidine products with high selectivity (>70% yield class-level expectation) that cannot be replicated with 1-(but-2-en-1-yl)azetidine (internal alkene, yields <30%) [4]. Procurement of the correct terminal-olefin regioisomer is therefore mandatory for laboratories adopting this emerging late-stage functionalization methodology.

Organic Synthesis: Spacer-Controlled Primary Alcohol Installation

For synthetic routes requiring a primary alcohol functional group at a precise four-carbon distance from the azetidine nitrogen, 1-(but-3-en-1-yl)azetidine provides a uniquely regiospecific hydroboration–oxidation entry point . Internal-olefin isomers produce regioisomeric secondary alcohol mixtures, while saturated analogs are inert. This positional certainty is critical for constructing molecular rulers, PROTAC linkers, or bifunctional chelators where hydroxyl placement tolerances are tight (±1 carbon atom) .

Ring-Expansion Chemistry: Accelerated Access to Pyrrolidine and Azocane Frameworks

The ring strain energy of 25–27 kcal/mol in the azetidine core [5] provides a 10²–10³-fold kinetic advantage in acid-catalyzed ring-opening and ring-expansion reactions compared to pyrrolidine starting materials [6]. This enables efficient conversion to N-alkyl pyrrolidines, piperidines, or unsaturated azocanes under mild conditions. The terminal olefin concurrently provides a second reactive handle for tandem ring-expansion/cyclization sequences that are inaccessible from saturated N-alkyl azetidines or internal-olefin analogs.

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